molecular formula C9H10F2INO2S B13348663 N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide

N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide

Cat. No.: B13348663
M. Wt: 361.15 g/mol
InChI Key: JRABDCPRXCYCOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide typically involves the reaction of 2,4-difluoro-3-iodoaniline with propane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluoro-3-chlorophenyl)propane-1-sulfonamide
  • N-(2,4-difluoro-3-bromophenyl)propane-1-sulfonamide
  • N-(2,4-difluoro-3-methylphenyl)propane-1-sulfonamide

Uniqueness

N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens. This can lead to the formation of unique products and enhance the compound’s utility in various applications .

Properties

Molecular Formula

C9H10F2INO2S

Molecular Weight

361.15 g/mol

IUPAC Name

N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide

InChI

InChI=1S/C9H10F2INO2S/c1-2-5-16(14,15)13-7-4-3-6(10)9(12)8(7)11/h3-4,13H,2,5H2,1H3

InChI Key

JRABDCPRXCYCOV-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)I)F

Origin of Product

United States

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